![molecular formula C33H37N5O7S B2770051 N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-75-5](/img/structure/B2770051.png)
N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
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Description
N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C33H37N5O7S and its molecular weight is 647.75. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Research has developed various synthesis techniques for quinazoline derivatives, which are crucial in the pharmaceutical and chemical industries for creating compounds with potential therapeutic applications. For example, microwave irradiation has been utilized for the efficient synthesis of (quinazolin-4-ylamino)methyl-phosphonates, demonstrating a method that could potentially apply to the synthesis of the specific compound (Luo et al., 2012).
Antitumor Activity
Quinazoline derivatives have been evaluated for their antitumor activities, with some showing promising results. For instance, a series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, suggesting that modifications to the quinazoline core can lead to compounds with potential as cancer therapeutics (Al-Suwaidan et al., 2016).
Antimicrobial Evaluation
The search for new antimicrobial agents has led to the synthesis and evaluation of quinazoline-based compounds. For example, piperazine substituted quinazoline-based thiourea/thiazolidinone/chalcone hybrids were synthesized and showed efficacy against several bacteria and fungi, indicating the potential of quinazoline derivatives in combating drug-resistant microbial strains (Shah et al., 2015).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O7S/c1-37(2)23-10-8-22(9-11-23)35-31(40)19-46-33-36-25-18-29-28(44-20-45-29)17-24(25)32(41)38(33)15-5-6-30(39)34-14-13-21-7-12-26(42-3)27(16-21)43-4/h7-12,16-18H,5-6,13-15,19-20H2,1-4H3,(H,34,39)(H,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBKFMLHOJAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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